molecular formula C15H26ClNO2 B8765252 (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol HCl

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol HCl

Cat. No. B8765252
M. Wt: 287.82 g/mol
InChI Key: JWPQTVRDQHIIHD-UHFFFAOYSA-N
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Description

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol HCl is a useful research compound. Its molecular formula is C15H26ClNO2 and its molecular weight is 287.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol HCl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol HCl

Molecular Formula

C15H26ClNO2

Molecular Weight

287.82 g/mol

IUPAC Name

1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride

InChI

InChI=1S/C15H25NO2.ClH/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5;/h7-10,12,17H,6,11H2,1-5H3;1H

InChI Key

JWPQTVRDQHIIHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

27.0 g (1.11 mole) of magnesium turnings were stirred in 150 ml tetrahydrofuran and 207.6 g (1.11 mole) 1-bromo-3-methoxy-benzene, dissolved in 400 ml tetrahydrofuran, were added drop-wise. The mixture was heated for one hour under reflux and was subsequently cooled to a temperature between 5° C. and 10° C. 128.30 g (0.89 mole) (RS)-1-dimethylamino-2-methyl-pentan-3-one, dissolved in 400 ml tetrahydrofuran, were added drop-wise at this temperature. The reaction mixture was allowed to stand and was subsequently cooled again to a temperature between 5° C. and 10° C. After adding 300 ml of 20 weight % ammonium chloride solution, the mixture was diluted with 400 ml ether. After phase separation the batch was extracted twice with ether, dried over sodium sulphate and the solvent was removed by distillation. The residue obtained was taken up in 3.2 l 2-butanone and treated with 120.60 g (1.11 mole) trimethylchlorosilane and 20 ml water. 121.5 g of hydrochloride (2) (38% theoretical) with a melting point of 198°-199° C. were obtained. 2nd step:
Quantity
3.2 L
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
207.6 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
128.3 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120.6 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven
Yield
38%

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